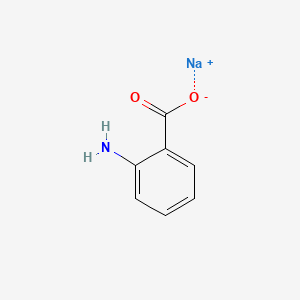

Chlorhydrate d'acide 2-(heptylamino)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(Heptylamino)acetic acid hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis. The first paper discusses a cyclobutanol containing dipeptide with antimicrobial activity, while the second paper details a spectrophotometric method for determining a phenylamino acetic acid derivative in pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves stereoselective routes and can be complex. For example, the synthesis of the cyclobutanol containing dipeptide mentioned in the first paper is achieved through a short stereoselective route, starting from a Streptomyces species . Although the synthesis of 2-(Heptylamino)acetic acid hydrochloride is not described, similar synthetic strategies could potentially be applied, considering the importance of stereochemistry in the synthesis of bioactive compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Heptylamino)acetic acid hydrochloride plays a crucial role in their biological activity. The first paper suggests that the stereochemistry of the cyclobutanol containing dipeptide is significant for its antimicrobial activity . This implies that the molecular structure, including stereochemistry, of 2-(Heptylamino)acetic acid hydrochloride would also be an important factor in its chemical and biological properties.

Chemical Reactions Analysis

The first paper provides a case where acid hydrolysis of a cyclobutanol containing dipeptide leads to a product with enhanced antibacterial activity . This indicates that chemical reactions involving similar compounds can lead to significant changes in their biological activities. For 2-(Heptylamino)acetic acid hydrochloride, understanding its reactivity could be essential for applications in pharmaceuticals or chemical synthesis.

Physical and Chemical Properties Analysis

The spectrophotometric determination of a phenylamino acetic acid derivative, as described in the second paper, involves the reaction with a specific reagent and subsequent detection at a particular wavelength . This method reflects the importance of understanding the physical and chemical properties of such compounds, including their absorbance characteristics and behavior under different pH conditions. These properties are crucial for the analysis and application of 2-(Heptylamino)acetic acid hydrochloride in various fields.

Applications De Recherche Scientifique

Nanotechnologie

Le composé trouve des applications en nanotechnologie pour la fonctionnalisation des nanoparticules. Il peut être utilisé pour fixer des molécules organiques à la surface des nanoparticules, ce qui est crucial pour la création de systèmes de délivrance de médicaments ciblés ou d'outils de diagnostic.

Chacune de ces applications démontre la polyvalence du Chlorhydrate d'acide 2-(heptylamino)acétique dans la recherche scientifique, contribuant aux avancées dans divers domaines de la chimie et des disciplines connexes .

Propriétés

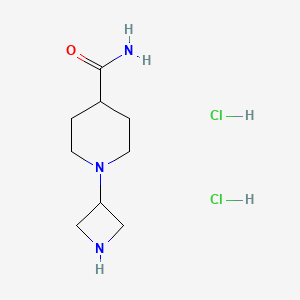

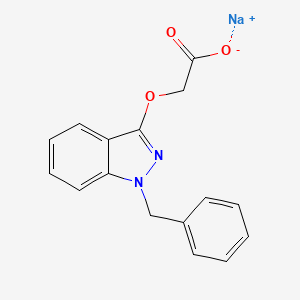

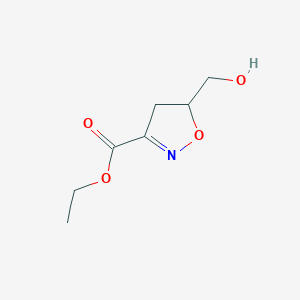

IUPAC Name |

2-(heptylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRXBVMPIVNFSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80637297 |

Source

|

| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6939-28-2 |

Source

|

| Record name | NSC56799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)